4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride is a compound classified within the group of piperidine derivatives, which are notable for their applications in medicinal chemistry and organic synthesis. This compound features a unique structural framework that combines piperidine and piperazine moieties, making it significant in various biological and chemical contexts. Its molecular formula is , and it is recognized for its potential therapeutic properties and utility in drug development .
The compound can be sourced from chemical suppliers and databases such as PubChem, where detailed information regarding its properties, synthesis, and applications is available. The InChI Key for this compound is MEXDWBMPJDVWKB-UHFFFAOYSA-N, allowing for easy identification in chemical databases.
The synthesis of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride typically involves several steps:
The reaction conditions may vary but generally include temperature control and solvent selection to optimize yield and purity. Industrial methods may utilize continuous-flow techniques to enhance efficiency and reduce by-products .
The molecular structure of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride can be represented as follows:
InChI=1S/C10H19N3O.2ClH/c14-10-8-13(6-5-12-10)7-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H
This structure consists of a piperazine ring attached to a piperidinyl group, indicating its potential for varied interactions with biological targets.
The compound's molecular weight is approximately 229.23 g/mol, with specific structural features that contribute to its biological activity.
4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride can undergo several significant chemical reactions:
Each reaction type can lead to various derivatives with distinct properties and potential applications in pharmaceuticals.
The mechanism of action for 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific enzymes or receptors within biological systems. It may function as an inhibitor or modulator of enzymatic activity, influencing biochemical pathways relevant to disease mechanisms or therapeutic effects . The precise targets can vary based on the context of use.
The compound typically appears as a white crystalline solid. It is soluble in water due to the presence of the dihydrochloride salt form.
Key chemical properties include:
Further analysis may reveal additional properties such as spectral data (NMR, IR) that characterize its functional groups .
4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride has several applications across various fields:
This compound exemplifies the importance of piperidine derivatives in advancing drug discovery and development efforts across multiple scientific domains.
The molecular architecture of 4-(piperidin-4-ylmethyl)piperazin-2-one dihydrochloride (CAS: 1220030-19-2) exemplifies a strategically engineered bicyclic amine scaffold with escalating significance in contemporary drug discovery. This hybrid compound features a piperidine ring connected via a methylene bridge to a 2-ketopiperazine moiety, yielding the molecular formula C₁₀H₂₁Cl₂N₃O and a molecular weight of 270.20 g/mol [1] [8]. Its hydrochloride salt form enhances aqueous solubility—a critical property for bioavailability in physiological systems. The structural duality of this scaffold merges the three-dimensional flexibility of piperidine with the hydrogen-bonding capacity of the piperazinone carbonyl group, enabling versatile interactions with biological targets. This characteristic positions it as a privileged template in neuropharmacology and oncology, where precise spatial positioning of pharmacophoric elements dictates therapeutic efficacy.
Bicyclic amine frameworks, such as the piperazine-piperidine hybrid, confer distinct advantages in modulating drug-like properties. The conformational flexibility of the piperidine ring allows adaptive binding to diverse protein pockets, while the planar carbonyl group in the piperazinone ring provides a hydrogen-bond acceptor site that stabilizes target interactions [1] [9]. This hybrid’s protonation states are pH-responsive: under physiological conditions, the piperidine nitrogen (pKa ~10-11) remains predominantly ionized, enhancing water solubility and facilitating ionic interactions with aspartate or glutamate residues in target proteins. The methylene linker (-CH₂-) between the two rings maintains optimal distance and dihedral angles for simultaneous engagement with complementary binding sites.
Table 1: Structural Properties of 4-(Piperidin-4-ylmethyl)piperazin-2-one Dihydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₂₁Cl₂N₃O |
Molecular Weight | 270.20 g/mol |
SMILES Notation | Cl.Cl.O=C1CN(CC2CCNCC2)CCN1 |
Key Functional Groups | Tertiary amine (piperidine), secondary amide |
Salt Form | Dihydrochloride |
Topological Polar Surface Area | 32.7 Ų |
This scaffold’s three-dimensional saturation (Fsp³ = 0.70) aligns with "escape-from-flatland" principles, enhancing metabolic stability and reducing plasma protein binding compared to planar aromatics [9] [10]. Synthetic accessibility further bolsters its utility: the scaffold can be efficiently constructed via reductive amination between N-Boc-piperidin-4-carbaldehyde and piperazin-2-one derivatives, followed by acid-mediated deprotection and salt formation [8]. Recent advances in photochemical bicyclization methodologies have expanded access to related saturated N-heterocycles, underscoring their synthetic tractability [10].
The piperazine-piperidine hybrid scaffold demonstrates exceptional versatility in targeting G-protein-coupled receptors (GPCRs), which represent ~34% of FDA-approved drugs. The piperidine moiety’s basic nitrogen is crucial for engaging conserved aspartate residues in transmembrane domains (e.g., TM3 in Class A GPCRs), while the piperazinone carbonyl oxygen may form hydrogen bonds with serine or threonine residues in extracellular loops [3]. This dual pharmacophoric capability enables high-affinity interactions with diverse GPCR families:
Table 2: GPCR Binding Affinities of Piperidine vs. Piperazine Derivatives
Compound | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Ratio |
---|---|---|---|---|---|
4 | Piperazine | 3.17 | 1531 | 101 | 0.1 |
5 | Piperidine | 7.70 | 3.64 | 22.4 | 6.2 |
Data adapted from sigma receptor binding studies
The ketopiperazine moiety in 4-(piperidin-4-ylmethyl)piperazin-2-one further enables scaffold diversification: the carbonyl group serves as a synthetic handle for introducing substituents via N-alkylation or Grignard reactions, facilitating SAR exploration without modifying the core bicycle [1]. This flexibility is invaluable for optimizing receptor subtype selectivity and ADMET profiles in lead optimization campaigns.
Piperazine-piperidine hybrids have evolved from simple neurotransmitter analogs to sophisticated multitarget agents. The historical trajectory began with monocyclic piperidines (e.g., meperidine, 1939) for pain management, followed by piperazine-containing antihistamines (e.g., cyclizine, 1940s). The fusion of both rings emerged in the 2000s to address complex diseases:
Table 3: Therapeutic Applications of Piperidine-Piperazine Hybrids Over Time
Era | Therapeutic Area | Representative Agents | Mechanism |
---|---|---|---|
1940-1960 | Analgesia | Meperidine (piperidine) | µ-opioid receptor agonist |
1970-1990 | Allergy/Psychiatry | Cyclizine (piperazine) | H1 antagonist |
2000-2010 | Neuropathic pain | S1RA (σ1 antagonist) | σ1R antagonist |
2010-Present | CNS/Oncology | 4-(Piperidinylmethyl)piperazin-2-one | Dual H3R/σ1R or PAR2 modulation |
Modern synthetic methodologies have accelerated scaffold diversification: hydrogenation of pyridines using cobalt or ruthenium catalysts yields enantiopure piperidines [9], while photoredox radical-polar crossover bicyclization constructs complex azetidine-piperidine fusions [10]. These advances enable rapid exploration of stereochemical and steric variations—critical for optimizing target selectivity in oncology applications like PAR2 inhibition [3] [9]. The ongoing clinical evaluation of sigma ligands (e.g., S1RA, Phase II for pain) underscores the translational potential of this chemotype.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: